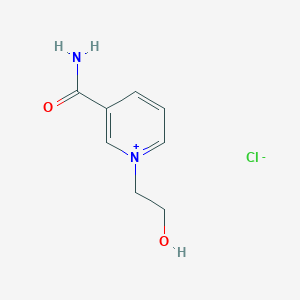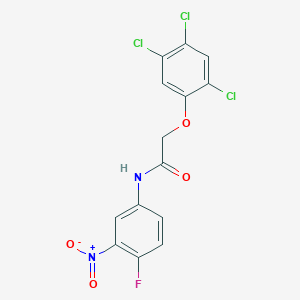![molecular formula C14H23NO3 B5099034 2-[5-(4-Methoxyphenoxy)pentylamino]ethanol](/img/structure/B5099034.png)
2-[5-(4-Methoxyphenoxy)pentylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Methoxyphenoxy)pentylamino]ethanol is a chemical compound with the molecular formula C14H23NO3. It is known for its unique structure, which includes a methoxyphenoxy group and an aminoethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methoxyphenoxy)pentylamino]ethanol typically involves the reaction of 4-methoxyphenol with 1-bromo-5-chloropentane to form 5-(4-methoxyphenoxy)pentyl bromide. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Methoxyphenoxy)pentylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-Methoxyphenoxy)pentylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Methoxyphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors or glycine receptors, influencing neurotransmission and exhibiting sedative effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Methylphenoxy)pentylamino]ethanol
- 2-[5-(4-Ethoxyphenoxy)pentylamino]ethanol
- 2-[5-(4-Chlorophenoxy)pentylamino]ethanol
Uniqueness
2-[5-(4-Methoxyphenoxy)pentylamino]ethanol stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-[5-(4-methoxyphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-17-13-5-7-14(8-6-13)18-12-4-2-3-9-15-10-11-16/h5-8,15-16H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXPOPSHKHQBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5098954.png)

![2,4-DIETHYL 5-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B5098967.png)
![N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide](/img/structure/B5098974.png)
![N-(2,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5098975.png)
![5-{[(4-chlorophenyl)acetyl]amino}isophthalamide](/img/structure/B5098985.png)
![N-benzyl-2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide](/img/structure/B5098999.png)
![ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B5099006.png)


![2-(2-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5099042.png)
![2-[4-(2-ethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5099047.png)
![1-benzyl-3-(2-methoxyethyl)-8-(2,3,4-trimethoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5099051.png)
![3-[(2,3-DIMETHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5099071.png)
